molecular formula C9H6F5NO2 B8017895 Methyl 6-(pentafluoroethyl)pyridine-2-carboxylate CAS No. 1580464-66-9

Methyl 6-(pentafluoroethyl)pyridine-2-carboxylate

Cat. No.: B8017895
CAS No.: 1580464-66-9
M. Wt: 255.14 g/mol
InChI Key: YITPQEHOHMDEBU-UHFFFAOYSA-N
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Description

Methyl 6-(pentafluoroethyl)pyridine-2-carboxylate is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as high thermal stability, resistance to oxidation, and unique electronic characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(pentafluoroethyl)pyridine-2-carboxylate typically involves the introduction of a pentafluoroethyl group into the pyridine ring. One common method involves the reaction of 6-chloropyridine-2-carboxylate with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(pentafluoroethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.

    Oxidation and reduction: The pyridine ring can be oxidized or reduced, leading to different derivatives.

    Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

    Coupling reactions: Palladium catalysts with boronic acids or esters in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 6-(pentafluoroethyl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Methyl 6-(pentafluoroethyl)pyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the pentafluoroethyl group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloropyridine-2-carboxylate
  • Methyl 6-(trifluoromethyl)pyridine-2-carboxylate
  • Methyl 6-(difluoromethyl)pyridine-2-carboxylate

Uniqueness

Methyl 6-(pentafluoroethyl)pyridine-2-carboxylate is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its potential as a bioactive molecule compared to its less fluorinated analogs.

Properties

IUPAC Name

methyl 6-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F5NO2/c1-17-7(16)5-3-2-4-6(15-5)8(10,11)9(12,13)14/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITPQEHOHMDEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901149278
Record name 2-Pyridinecarboxylic acid, 6-(1,1,2,2,2-pentafluoroethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901149278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1580464-66-9
Record name 2-Pyridinecarboxylic acid, 6-(1,1,2,2,2-pentafluoroethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1580464-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 6-(1,1,2,2,2-pentafluoroethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901149278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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